

CAS number and IUPAC name for 2-Chloro-4-fluorophenetole

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Compound of Interest

Compound Name: 2-Chloro-4-fluorophenetole

Cat. No.: B061335

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Technical Guide: 2-Chloro-4-fluorophenetole

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-4-fluorophenetole**, a halogenated aromatic ether with significant potential as a building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, a standard synthesis protocol, and its established role as a key intermediate in the development of pharmacologically active molecules.

Chemical Identity and Properties

2-Chloro-4-fluorophenetole, systematically known as 2-Chloro-1-ethoxy-4-fluorobenzene, is a derivative of phenetole (ethyl phenyl ether) featuring chlorine and fluorine substituents on the benzene ring.

CAS Number: 181305-71-5

IUPAC Name: 2-Chloro-1-ethoxy-4-fluorobenzene

The strategic placement of the chloro and fluoro groups on the aromatic ring imparts unique electronic properties and metabolic stability to molecules derived from this intermediate, making it a valuable component in drug design.[\[1\]](#)[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-4-fluorophenetole** is presented in the table below. These properties are crucial for its handling, reaction optimization, and for predicting its behavior in various solvent systems.

Property	Value
Molecular Formula	C ₈ H ₈ ClFO
Molecular Weight	174.60 g/mol
Physical State	Liquid
Boiling Point	Not explicitly available
Melting Point	Not explicitly available
Density	Not explicitly available
Solubility	Soluble in common organic solvents

Note: Experimentally determined values for boiling point, melting point, and density are not readily available in the public domain. These would typically be determined empirically.

Synthesis of 2-Chloro-4-fluorophenetole

The synthesis of **2-Chloro-4-fluorophenetole** is most commonly achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.^{[3][4][5][6][7]} This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis proceeds by the O-ethylation of 2-chloro-4-fluorophenol.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of **2-Chloro-4-fluorophenetole** from its precursor, 2-chloro-4-fluorophenol.

Materials:

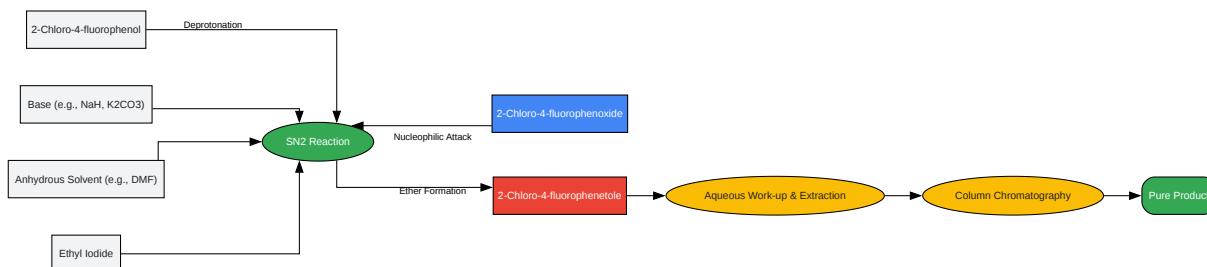
- 2-chloro-4-fluorophenol

- Ethyl iodide (or other suitable ethylating agent)
- A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
- Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetone)

Procedure:

- Deprotonation of the Phenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-fluorophenol in the chosen anhydrous solvent. Add the base portion-wise at room temperature with stirring. The reaction mixture is typically stirred for 30-60 minutes to ensure complete formation of the corresponding phenoxide.
- Addition of the Ethylating Agent: To the solution of the phenoxide, add ethyl iodide dropwise at room temperature.
- Reaction: The reaction mixture is then heated to a suitable temperature (typically between 50-80 °C, depending on the solvent and base used) and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
- Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to afford pure **2-Chloro-4-fluorophenetole**.

Logical Workflow for Williamson Ether Synthesis:



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Caption: Williamson ether synthesis workflow for **2-Chloro-4-fluorophenetole**.

Spectroscopic Data

While a complete, experimentally verified dataset for **2-Chloro-4-fluorophenetole** is not readily available in peer-reviewed literature, the expected spectroscopic characteristics can be inferred from data on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the chloro and fluoro substituents. The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants being indicative of the substitution pattern. The two carbons of the ethoxy group will also be present.

Mass Spectrometry (MS)

The mass spectrum of **2-Chloro-4-fluorophenetole** will show a molecular ion peak (M^+) at m/z 174. The isotopic pattern of the molecular ion will be characteristic of a monochlorinated compound, with an $M+2$ peak approximately one-third the intensity of the M^+ peak due to the presence of the ^{37}Cl isotope.[8] Common fragmentation pathways would likely involve the loss of the ethyl group or the ethoxy group.

Infrared (IR) Spectroscopy

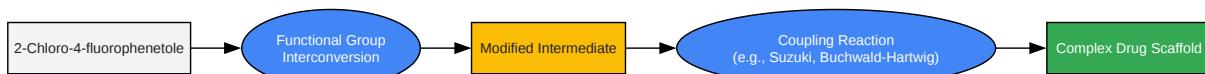
The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the ether linkage, C-Cl stretching, C-F stretching, and various aromatic C-H and C=C vibrations.

Applications in Drug Development and Organic Synthesis

Halogenated organic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] **2-Chloro-4-fluorophenetole** serves as a valuable intermediate in the synthesis of more complex molecules where these properties are desired.

While specific signaling pathways directly modulated by **2-Chloro-4-fluorophenetole** are not documented, its derivatives are likely to be investigated as potential modulators of various biological targets, leveraging the physicochemical advantages conferred by the halogen substituents.[2][9] Its utility lies in providing a scaffold that can be further functionalized to create libraries of compounds for screening in drug discovery programs.

Synthesis Pathway for a Hypothetical Drug Intermediate:



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Caption: Generalized synthetic route utilizing **2-Chloro-4-fluorophenetole**.

Conclusion

2-Chloro-4-fluorophenetole is a key chemical intermediate with significant potential for application in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis via the Williamson ether reaction and the desirable properties imparted by its halogen substituents make it an attractive starting material for the development of novel compounds. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

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